molecular formula C14H11Br3O2 B14567859 2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 61641-33-6

2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B14567859
CAS No.: 61641-33-6
M. Wt: 450.95 g/mol
InChI Key: PKLUTIXHXLXKGM-UHFFFAOYSA-N
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Description

2,3,4-Tribromophenyl bicyclo[221]hept-5-ene-2-carboxylate is a complex organic compound that features a bicyclic structure with a phenyl ring substituted with three bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of 2,3,4-tribromophenol with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate ester formation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracetic acid in anhydrous dioxane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed

    Epoxides: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted Phenyl Derivatives: Formed from substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets through its bromine atoms and bicyclic structure. The compound can act as an electrophile, facilitating reactions with nucleophiles. The pathways involved include electrophilic aromatic substitution and nucleophilic addition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the presence of three bromine atoms on the phenyl ring, which significantly influences its reactivity and potential applications. The combination of the bicyclic structure with the tribromophenyl group makes it distinct from other similar compounds, offering unique opportunities in synthetic and applied chemistry.

Properties

CAS No.

61641-33-6

Molecular Formula

C14H11Br3O2

Molecular Weight

450.95 g/mol

IUPAC Name

(2,3,4-tribromophenyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C14H11Br3O2/c15-10-3-4-11(13(17)12(10)16)19-14(18)9-6-7-1-2-8(9)5-7/h1-4,7-9H,5-6H2

InChI Key

PKLUTIXHXLXKGM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C(=O)OC3=C(C(=C(C=C3)Br)Br)Br

Origin of Product

United States

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